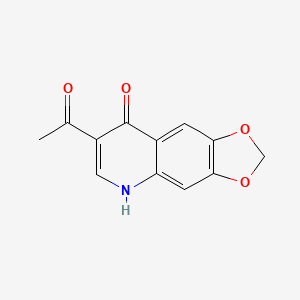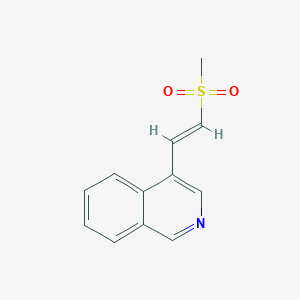
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol It belongs to the class of quinoline derivatives, which are known for their diverse pharmacological activities
Vorbereitungsmethoden
The synthesis of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid typically involves the reaction of 2-chloro-6-methylquinoline with acetic acid derivatives. One common method is the nucleophilic substitution reaction where 2-chloro-6-methylquinoline is treated with acetic anhydride in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound to its corresponding alcohol derivative.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include various substituted quinoline derivatives with potential pharmacological activities.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-6-methylquinolin-3-yl)acetic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to antimicrobial and anticancer effects . The compound may also modulate signaling pathways involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
2-(2-Chloro-6-methylquinolin-3-yl)acetic acid can be compared with other quinoline derivatives such as:
2-Chloroquinoline: Known for its antimicrobial properties and used as a precursor in the synthesis of more complex quinoline derivatives.
6-Methylquinoline: Studied for its potential use in pharmaceuticals and as a ligand in coordination chemistry.
Quinoline-3-carboxylic acid: Investigated for its anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C12H10ClNO2 |
|---|---|
Molekulargewicht |
235.66 g/mol |
IUPAC-Name |
2-(2-chloro-6-methylquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C12H10ClNO2/c1-7-2-3-10-8(4-7)5-9(6-11(15)16)12(13)14-10/h2-5H,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
RVARFLJGFFSCQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![7-Chlorobenzo[b][1,8]naphthyridin-5(10H)-one](/img/structure/B11878078.png)
![5-Chloro-2-phenylfuro[2,3-b]pyridine](/img/structure/B11878086.png)
![6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11878092.png)

